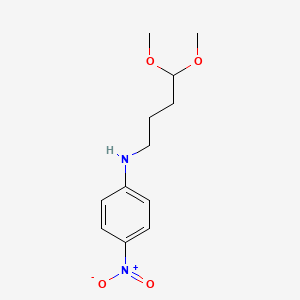
N-(4,4-Dimethoxybutyl)-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-Dimethoxybutyl)-4-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a 4,4-dimethoxybutyl group attached to the nitrogen atom of the aniline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethoxybutyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with 4,4-dimethoxybutyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,4-Dimethoxybutyl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and alkoxides (RO-).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-(4,4-Dimethoxybutyl)-4-phenylenediamine.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4,4-Dimethoxybutyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4,4-Dimethoxybutyl)-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups at the 3 and 4 positions.
(4,4-Dimethoxy-butyl)-dimethyl-amine: A compound with similar structural features but different functional groups.
Uniqueness
N-(4,4-Dimethoxybutyl)-4-nitroaniline is unique due to the presence of both the nitro group and the 4,4-dimethoxybutyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
663942-55-0 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-(4,4-dimethoxybutyl)-4-nitroaniline |
InChI |
InChI=1S/C12H18N2O4/c1-17-12(18-2)4-3-9-13-10-5-7-11(8-6-10)14(15)16/h5-8,12-13H,3-4,9H2,1-2H3 |
Clave InChI |
CBEZUKOTTZLJNF-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCNC1=CC=C(C=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



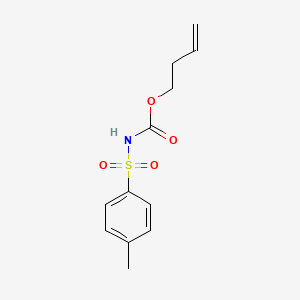
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
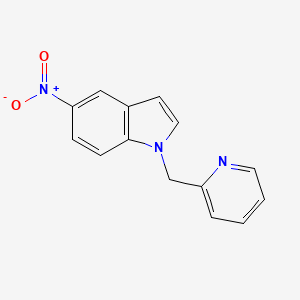
![1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12528140.png)
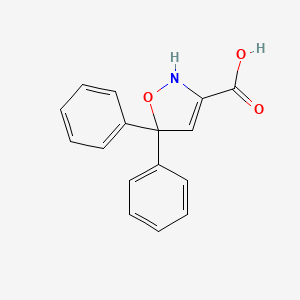
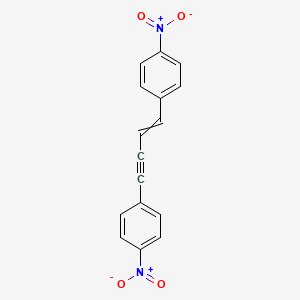
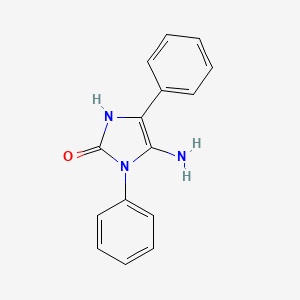
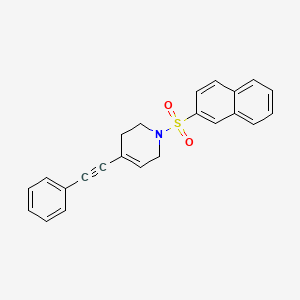
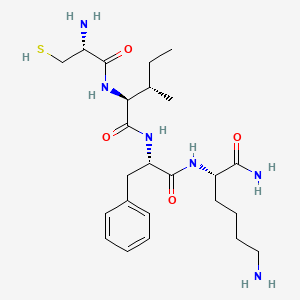

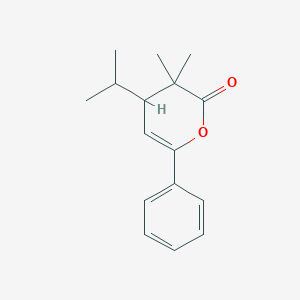

![Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane](/img/structure/B12528188.png)
